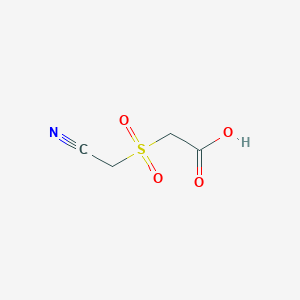

Cyanomethylsulfonylacetic acid

Description

Contextualization within Organic Acids, Sulfonyl Compounds, and Nitrile Chemistry

Organic acids are a broad class of organic compounds that possess acidic properties. uzh.ch The most common type is the carboxylic acid, characterized by the presence of a carboxyl (-COOH) group. tpu.ru The carboxylic acid group in cyanomethylsulfonylacetic acid is a key feature, rendering the molecule acidic. uzh.ch

Sulfonyl compounds, containing the sulfonyl functional group (R-S(=O)₂-R'), are known for their presence in a variety of biologically active molecules and are integral to many synthetic chemical processes. tpu.ru The sulfonyl group in this compound significantly influences the molecule's electronic properties and spatial arrangement.

Nitriles are organic compounds that feature a carbon-nitrogen triple bond (-C≡N). tpu.ru This functional group is of immense importance in organic synthesis due to its ability to be transformed into various other functional groups, such as carboxylic acids and amines. researchgate.netencyclopedia.pubmdpi.com The cyanomethyl group (-CH₂CN) in the target molecule introduces this versatile nitrile functionality.

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its potential as a building block in organic synthesis. The presence of multiple reactive sites allows for a wide array of chemical transformations, making it a valuable scaffold for constructing more complex molecules. Researchers are often drawn to such molecules to explore new synthetic methodologies and to create libraries of compounds for potential applications in materials science and medicinal chemistry. For instance, a search of chemical databases reveals a CAS Number for this compound, 55863-98-4, indicating its recognition as a distinct chemical entity. evitachem.comlookchem.com Its use has been documented in the synthesis of more complex molecules, such as in the preparation of t-Butyl 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-ylthiomethyl)-3-cephem-4-carboxylate, a cephalosporin (B10832234) derivative. prepchem.com

Historical Development of Related Chemical Scaffolds in Synthetic Chemistry

The development of synthetic chemistry has been marked by the exploration of various chemical scaffolds. The sulfonylacetic acid moiety, for example, has been investigated for its potential in creating compounds with diverse biological activities. ontosight.ai The synthesis of complex molecules containing this group often involves multi-step processes to introduce the sulfonyl and acetic acid functionalities. ontosight.ai

Similarly, the cyanomethyl group has a rich history in organic synthesis. The process of cyanomethylation, the addition of a cyanomethyl group to a molecule, is a valuable tool for creating nitrile-containing compounds. encyclopedia.pubmdpi.com Historically, this transformation has been achieved through various methods, including the use of metal catalysts. encyclopedia.puborganic-chemistry.org More recent advancements have focused on developing metal-free cyanomethylation techniques, highlighting the ongoing evolution of synthetic methodologies. mdpi.com The study of these related scaffolds provides a historical context for understanding the potential synthetic utility of a molecule like this compound, which combines elements of both.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55863-98-4 |

|---|---|

Molecular Formula |

C4H5NO4S |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

2-(cyanomethylsulfonyl)acetic acid |

InChI |

InChI=1S/C4H5NO4S/c5-1-2-10(8,9)3-4(6)7/h2-3H2,(H,6,7) |

InChI Key |

NCEMYYNYQIPXPN-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)S(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Systematic Approaches to the Synthesis of Cyanomethylsulfonylacetic Acid

Precursor-Based Synthetic Strategies for the Cyano Group Integration

The introduction of the cyanomethyl group is a critical step in the synthesis of Cyanomethylsulfonylacetic acid. A key strategy involves the use of precursors that already contain the NC-CH₂- moiety. One such versatile precursor is cyanoacetohydrazide, which features five different functional groups: a cyano group, an active methylene (B1212753) group, a carbonyl group, an amido group, and a hydrazine (B178648) group. chemrxiv.org The active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, is particularly reactive and can participate in various carbon-carbon bond-forming reactions.

Another common strategy is the nucleophilic substitution reaction using a cyanide salt, such as sodium or potassium cyanide, with a suitable electrophile. For instance, a halo-substituted sulfonylacetic acid ester could react with a cyanide salt to introduce the cyano group. However, the choice of precursor is vital for controlling selectivity and avoiding unwanted side reactions.

A plausible synthetic route could start with 2-(Cyanomethylthio)acetic acid, a related compound that serves as an intermediate in various syntheses. lookchem.com This thio-analogue could be oxidized to form the target sulfonyl compound. The oxidation of the sulfur atom from a thioether to a sulfone is a well-established transformation.

Methodologies for the Introduction and Derivatization of the Sulfonylacetic Acid Moiety

The construction of the sulfonylacetic acid portion of the molecule can be approached by forming the sulfonic acid and the acetic acid components in separate or sequential steps.

Strategies for Sulfonic Acid Synthesis

Several reliable methods exist for the formation of sulfonic acids. wikipedia.org One of the most common and effective methods is the oxidation of thiols. thieme-connect.comresearchgate.net This transformation can be achieved using various oxidizing agents, including hydrogen peroxide. thieme-connect.comresearchgate.net A reagent system of H₂O₂/POCl₃ in a micellar solution has been shown to oxidize a wide range of aliphatic and aromatic thiols to their corresponding sulfonic acids in excellent yields. thieme-connect.com Another approach involves the oxidation of thiols or disulfides in the presence of a sulfoxide, such as dimethyl sulfoxide, and a halogen catalyst. google.com

Alternatively, sulfonic acids can be prepared through the hydrolysis of sulfonyl halides. wikipedia.org For example, sulfonyl chlorides, which can be generated from sulfonic acids or through reactions like the Reed reaction, are readily hydrolyzed to sulfonic acids. wikipedia.org Recently, a novel green chemistry approach was developed for the synthesis of sulfonyl fluorides from thiols and disulfides, which can subsequently be converted to sulfonic acids. sciencedaily.com Other methods include the direct reaction of alkanes with sulfur trioxide and the addition of bisulfite to alkenes. wikipedia.org

Construction of the Acetic Acid Framework

The acetic acid moiety (-CH₂COOH) is a fundamental structural unit in organic chemistry. atamanchemicals.com Its construction onto a sulfonyl-containing molecule is a key synthetic challenge. A primary strategy involves the reaction of a sulfinate salt with an α-haloacetic acid derivative. For example, sodium cyanomethanesulfinate could be reacted with ethyl chloroacetate, followed by hydrolysis of the ester to yield this compound. This method leverages the nucleophilicity of the sulfinate anion to displace the halide.

The synthesis of complex molecules containing a sulfonylacetic acid group often involves multiple steps, including the introduction of the sulfonyl group and the subsequent attachment of the acetic acid moiety. ontosight.ai The carboxyl group of acetic acid allows it to form strong hydrogen bonds, which can be utilized in the construction of larger molecular frameworks and supramolecular structures. mdpi.comrsc.org

Multi-Component and Cascade Reaction Pathways for this compound Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures, making it an attractive strategy for complex molecule synthesis. tcichemicals.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to design potential pathways. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for rapidly generating molecular diversity. beilstein-journals.orgwikipedia.orgmdpi.com

Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.org

Ugi Reaction : This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.org

A hypothetical MCR approach could involve a sulfinic acid derivative, formaldehyde, and a cyanide source, although this would require significant experimental validation. The development of such a convergent synthesis would represent a significant advancement in the efficient production of this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential for maximizing product yield, minimizing impurities, and ensuring the economic viability of a synthetic process. Key parameters that are typically adjusted include temperature, reaction time, solvent, catalyst, and reactant concentrations. researchgate.netresearchgate.net

For instance, in the synthesis of cellulose (B213188) nanofibrils via acid hydrolysis, researchers optimized the process by systematically varying reaction time, temperature, and acid concentration to achieve the desired product characteristics. iaamonline.org A similar systematic approach can be applied to any step in the synthesis of this compound.

Modern approaches to reaction optimization utilize statistical methods and machine learning to explore the reaction space more efficiently. Bayesian optimization is a powerful algorithm that can identify optimal reaction conditions with fewer experiments compared to traditional methods or human intuition. ucla.edu This data-driven approach balances the exploration of new, uncertain conditions with the exploitation of known, high-yielding conditions. ucla.edu Reinforcement learning bandit optimization models have also been successfully used to identify generally applicable reaction conditions across a wide variety of substrates. nih.gov

Table 1: Parameters for Optimization in a Hypothetical Synthetic Step This table illustrates the variables that could be systematically adjusted to optimize a reaction, such as the alkylation of a sulfinate with a haloacetate.

| Parameter | Range/Options | Goal |

| Temperature | 25°C - 100°C | Maximize yield, minimize decomposition |

| Solvent | Ethanol (B145695), DMF, Acetonitrile, Water | Ensure solubility, influence reaction rate |

| Base | K₂CO₃, NaH, Et₃N | Neutralize acid by-product, promote reaction |

| Concentration | 0.1 M - 2.0 M | Increase reaction rate, prevent side reactions |

| Reaction Time | 1 hr - 24 hrs | Ensure complete conversion |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comrjpn.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing.

The twelve principles of green chemistry provide a framework for this optimization:

Waste Prevention : Designing syntheses to minimize by-products. MCRs are inherently advantageous in this regard. tcichemicals.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses : Using and generating substances that possess little or no toxicity. wjpmr.com

Designing Safer Chemicals : The final product should be designed to have minimal toxicity.

Safer Solvents and Auxiliaries : Reducing or eliminating the use of toxic organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in favor of greener alternatives such as water, supercritical CO₂, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (Me-THF). rjpn.orgevotec.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net

Use of Renewable Feedstocks : Sourcing starting materials from renewable sources.

Reduce Derivatives : Minimizing the use of protecting groups to avoid extra synthesis and deprotection steps.

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents. wjpmr.com

Design for Degradation : Designing the chemical product to break down into harmless substances after its use.

Real-time Analysis for Pollution Prevention : Monitoring the reaction in real-time to prevent the formation of by-products.

Inherently Safer Chemistry for Accident Prevention : Choosing substances and reaction conditions that minimize the potential for chemical accidents. wjpmr.com

Investigation of the Reactivity Profiles and Transformation Pathways of Cyanomethylsulfonylacetic Acid

Reactions Involving the Carboxylic Acid Functionality of Cyanomethylsulfonylacetic Acid

The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in this compound is no exception. It readily undergoes reactions typical of its class, including esterification and amidation, and can also be subject to decarboxylation under specific conditions.

Esterification and Amidation Pathways

The conversion of the carboxylic acid group of this compound into esters and amides represents a fundamental set of transformations. These reactions are crucial for creating derivatives with altered physical and chemical properties.

Esterification:

Esterification of this compound can be achieved through several established methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. commonorganicchemistry.comcerritos.edu This equilibrium-driven process often requires the use of excess alcohol to shift the equilibrium towards the ester product. cerritos.edu

Alternative methods that circumvent the need for strongly acidic conditions include the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is particularly useful for acid-sensitive substrates. Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com Alkylation of the carboxylate with alkyl halides, such as iodomethane, or the use of trimethylsilyldiazomethane (B103560) also provides routes to the corresponding methyl esters. commonorganicchemistry.com

Amidation:

The formation of amides from this compound can be accomplished through direct condensation with amines. This transformation is often facilitated by coupling agents that activate the carboxylic acid. While thermal amidation is possible, it generally requires harsh conditions. diva-portal.org More commonly, activating agents are employed to form a reactive intermediate that is then susceptible to nucleophilic attack by an amine. diva-portal.orgnih.gov

Catalytic methods for direct amidation have also been developed, offering a more environmentally benign approach. catalyticamidation.info For instance, titanium(IV) chloride has been shown to catalyze the direct amidation of carboxylic acids with amines. nih.gov Other catalytic systems, including those based on boron, have also been reported. catalyticamidation.info Oxidative amidation, where an aldehyde is converted directly to an amide in the presence of an amine and an oxidizing agent, represents another synthetic strategy. organic-chemistry.org

A table summarizing common esterification and amidation methods is provided below:

| Transformation | Reagents/Conditions | Key Features | Citations |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H2SO4) | Reversible, requires excess alcohol. | commonorganicchemistry.comcerritos.edu |

| Steglich Esterification | Alcohol, DCC, DMAP | Good for acid-sensitive substrates. | commonorganicchemistry.com |

| Acyl Chloride Formation | SOCl2 or Oxalyl Chloride, then Alcohol | Two-step process, highly reactive intermediate. | commonorganicchemistry.com |

| Direct Amidation | Amine, Coupling Agent or Catalyst (e.g., TiCl4) | Can be performed directly or with activation. | diva-portal.orgnih.gov |

| Oxidative Amidation | Aldehyde, Amine, Oxidant | Alternative route to amides. | organic-chemistry.org |

Decarboxylation Reactions and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for certain carboxylic acids. For this compound, the presence of the electron-withdrawing sulfonyl group on the α-carbon can influence the ease of this reaction.

The mechanism of decarboxylation often depends on the structure of the carboxylic acid. For β-keto acids and malonic acids, decarboxylation can occur upon heating through a cyclic transition state. masterorganicchemistry.comyoutube.comyoutube.com This process involves the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com

In the case of this compound, which is an α-sulfonyl carboxylic acid, the stability of the resulting carbanion after the loss of CO2 is a critical factor. The strong electron-withdrawing nature of the sulfonyl group can stabilize the negative charge on the α-carbon, potentially facilitating decarboxylation. The reaction can proceed under both acidic and basic conditions. youtube.com In acidic conditions, the carboxylic acid can undergo a concerted process, while under basic conditions, a carboxylate anion is formed first, followed by the loss of CO2 to generate a carbanion. youtube.com

Reactivity of the Sulfonyl Moiety in this compound

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. pearson.com This electrophilicity makes it a target for nucleophilic attack. Nucleophiles can attack the sulfur atom, leading to substitution or cleavage of the C-S bond. The sulfonyl group itself can act as a leaving group in some reactions, although it is generally less reactive than halides. researchgate.net

Conversely, while the sulfur atom is electrophilic, the sulfonyl group as a whole can participate in reactions where it acts as a nucleophile. For example, the formation of sulfonyl radicals can lead to subsequent reactions with electrophiles. researchgate.net The reactivity of the sulfonyl group can be modulated by the reaction conditions, allowing it to act as a nucleophile, electrophile, or even a radical. researchgate.net

Role in Redox Transformations

The sulfonyl group can participate in redox transformations. The sulfur atom, being in a high oxidation state, can be reduced. Conversely, under certain conditions, the sulfonyl group can be involved in oxidative processes. For instance, the generation of sulfonyl radicals from sulfonyl compounds can be achieved through photoredox catalysis. acs.org These radicals can then participate in various coupling reactions. acs.org The redox potential of the sulfonyl group can be influenced by the molecular structure, as seen in redox-active benzimidazolium sulfonamides where the cationic nature enhances its reduction potential. scispace.com

Transformations Mediated by the Cyanomethyl Group in this compound

The cyanomethyl group (–CH2CN) introduces another layer of reactivity to the molecule. The methylene (B1212753) protons adjacent to the cyano group are acidic and can be removed by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The cyanomethyl group can be involved in reactions such as palladium-catalyzed couplings. For example, alkyl nitriles can participate in coupling reactions with aryl triflates to form new C-C bonds. acs.orgnih.gov The cyanomethyl anion, generated by deprotonation, can also induce cyclization reactions. beilstein-journals.org Furthermore, the cyano group itself can be transformed into other functional groups, such as a carboxylic acid or an amine, through hydrolysis or reduction, respectively, adding to the synthetic utility of this compound. nih.gov Isothiouronium-mediated reactions can convert carboxylic acids to cyanomethyl thioesters, which can then be used in amide synthesis. researchgate.netnih.gov

A table summarizing the key reactive sites and their potential transformations is presented below:

| Functional Group | Reactive Site | Type of Reactivity | Potential Transformations | Citations |

| Carboxylic Acid | Carbonyl Carbon | Electrophilic | Esterification, Amidation | commonorganicchemistry.comdiva-portal.org |

| α-Carbon | Nucleophilic (as enolate) | Alkylation | ||

| Carboxyl Group | Leaving Group | Decarboxylation | masterorganicchemistry.comyoutube.com | |

| Sulfonyl | Sulfur Atom | Electrophilic | Nucleophilic Substitution | pearson.comresearchgate.net |

| Sulfonyl Group | Redox Active | Radical Formation, Reduction | researchgate.netacs.orgrsc.org | |

| Cyanomethyl | Methylene Protons | Acidic | Carbanion Formation, Alkylation, Cyclization | acs.orgnih.govbeilstein-journals.org |

| Cyano Group | Transformable | Hydrolysis to Carboxylic Acid, Reduction to Amine | nih.gov |

Nucleophilic Additions to the Nitrile

The nitrile group (C≡N) in this compound is a key site for reactivity. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com This reaction is a fundamental pathway for the transformation of nitriles into other functional groups. researchgate.net

The general mechanism involves the attack of a nucleophile on the electrophilic nitrile carbon, which breaks the pi bond and forms a negatively charged imine anion intermediate. libretexts.org This intermediate can then be protonated or undergo further reactions. Common nucleophilic addition reactions for nitriles include:

Hydrolysis: In the presence of acid or base, water acts as a nucleophile, leading to the step-wise conversion of the nitrile first to an amide and then to a carboxylic acid. chemistrysteps.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through the addition of hydride ions. chemistrysteps.comsavemyexams.com Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde after hydrolysis. libretexts.org

Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form ketones after an aqueous workup. libretexts.org

The table below summarizes the expected products from the nucleophilic addition to the nitrile group of this compound.

| Nucleophile/Reagent | Reaction Type | Expected Product after Workup |

| H₂O / H⁺ or OH⁻ | Hydrolysis | A dicarboxylic acid with a sulfonyl group |

| LiAlH₄ | Reduction | A primary amine |

| DIBAL-H | Reduction | An aldehyde |

| Grignard Reagent (R-MgX) | Grignard Reaction | A ketone |

Cyclization Reactions

Cyclization reactions are crucial in organic synthesis for building ring structures, which are features of many important molecules. mdpi.comresearchgate.net These reactions can be promoted by various reagents and conditions. mdpi.com The structure of this compound contains multiple functional groups that could potentially react with each other in an intramolecular fashion to form a cyclic compound. masterorganicchemistry.comyoutube.com

Potential intramolecular cyclization pathways for this compound could involve:

The nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic nitrile carbon. This type of reaction, often acid-catalyzed, could lead to the formation of a cyclic imide or related heterocyclic structure.

Reactions involving the active methylene group situated between the sulfonyl and nitrile groups. Under basic conditions, this carbon can be deprotonated to form a carbanion, which could then act as a nucleophile.

The feasibility and outcome of such cyclizations depend heavily on reaction conditions, such as temperature, catalyst, and solvent, which influence the kinetic and thermodynamic favorability of forming different ring sizes. masterorganicchemistry.com Cationic cyclization processes, often initiated by an acid, are also a powerful tool in forming cyclic structures. rsc.org

Intermolecular and Intramolecular Reactions of this compound

The reactivity of this compound can be categorized into intermolecular (between two or more molecules) and intramolecular (within a single molecule) processes.

Intramolecular Reactions: As discussed in the context of cyclization, intramolecular reactions involve one part of the molecule reacting with another part of the same molecule. youtube.comyoutube.com For this compound, the proximity of the carboxylic acid, sulfonyl, and nitrile groups makes such reactions plausible. The formation of a ring is the typical outcome of an intramolecular reaction where a nucleophile and an electrophile exist on the same molecule. masterorganicchemistry.comyoutube.com These reactions are often kinetically favored over their intermolecular counterparts, especially at high dilution, as the reacting groups are tethered together, increasing the probability of collision. masterorganicchemistry.com

Intermolecular Reactions: Intermolecular reactions occur between separate molecules. For this compound, several types of intermolecular interactions and reactions are conceivable:

Hydrogen Bonding: Like other carboxylic acids, this compound can form strong intermolecular hydrogen bonds, leading to the formation of dimers in the solid state or in nonpolar solvents. nih.govyoutube.comnih.gov These interactions influence the physical properties of the compound, such as its boiling point and solubility. youtube.com

Dimerization/Polymerization: Under conditions that favor intermolecular reactions (e.g., high concentration), the carboxylic acid of one molecule could react with the nitrile group of another. This could lead to the formation of dimers or larger oligomeric or polymeric chains.

The table below outlines potential reaction types.

| Reaction Type | Description | Potential Product |

| Intramolecular | The carboxylic acid's hydroxyl group attacks the nitrile carbon within the same molecule. | Cyclic imide or lactone-type structure. |

| Intermolecular | The carboxylic acid of one molecule reacts with the nitrile of another. | Dimer or polymer linked by amide-like bonds. |

| Intermolecular | Two molecules form hydrogen bonds between their carboxylic acid groups. | Carboxylic acid dimer. |

Catalytic Organic Transformations Utilizing this compound

Catalysis is fundamental to modern organic chemistry, enabling efficient and selective chemical transformations. nih.govmdpi.com The functional groups within this compound can be transformed using various catalytic systems.

Acid/Base Catalysis: The hydrolysis of the nitrile group to a carboxylic acid is a classic example of a reaction that is catalyzed by either acid or base. chemistrysteps.com Similarly, intramolecular cyclizations can often be promoted by acid catalysts, which activate the nitrile group by protonating the nitrogen, making the carbon even more electrophilic. chemistrysteps.comresearchgate.net

Metal Catalysis: Transition metals are widely used to catalyze reactions of nitriles. nih.gov For example, the reduction of the nitrile group to a primary amine can be achieved via catalytic hydrogenation using a metal catalyst like nickel or palladium. savemyexams.com Lewis acids, such as those based on indium or iron, can also be used to activate the nitrile group toward nucleophilic attack or to facilitate cyclization reactions. nih.govbeilstein-journals.orgpsu.edu

Synergistic Catalysis: In more complex transformations, multiple catalysts can be used to work in concert, a strategy known as synergistic catalysis. nih.gov For a molecule like this compound, one could envision a system where a Lewis acid activates the nitrile group while a Brønsted base activates a nucleophile, allowing a reaction to proceed under mild conditions. nih.govosti.gov Heteropoly acids have also been shown to be effective catalysts for various transformations, including hydrolysis. frontiersin.org

Mechanistic Elucidation of Reactions Involving Cyanomethylsulfonylacetic Acid

Kinetic Studies of Cyanomethylsulfonylacetic Acid Reactions

Kinetic studies are crucial for determining the rate of a reaction and understanding how various factors, such as reactant concentrations, temperature, and catalysts, influence this rate. In the context of this compound reactions, kinetic analysis helps to establish the reaction order with respect to each reactant, providing insights into the molecularity of the rate-determining step.

Kinetic data is often collected by monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy. The data can then be used to determine rate constants at different temperatures, allowing for the calculation of activation parameters such as the activation energy (Ea), which is the minimum energy required for a reaction to occur.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.0 x 10⁻³ |

This interactive table presents hypothetical data. In a real study, doubling the concentration of this compound while keeping Reactant B constant (Experiment 2 vs. 1) and observing a doubling of the rate would suggest a first-order dependence on this compound. Similarly, doubling the concentration of Reactant B (Experiment 3 vs. 1) and observing a quadrupling of the rate would indicate a second-order dependence on Reactant B.

Identification of Reaction Intermediates in this compound Chemistry

Reaction intermediates are transient chemical species that are formed from the reactants and subsequently react to form the products. nih.gov Their identification is a cornerstone of mechanistic investigation, as it provides a snapshot of the reaction partway through its course. nih.govnanogune.eu However, intermediates are often highly reactive and short-lived, making their direct observation challenging. nih.gov

Various spectroscopic techniques can be employed to detect and characterize these fleeting species. For reactions involving this compound, potential intermediates could include carbanions, enolates, or other charged species. The formation of such intermediates is often influenced by the reaction conditions, such as the presence of a base to deprotonate the acidic methylene (B1212753) group of this compound.

The concept of reaction intermediates dates back to the late 19th and early 20th centuries, with pioneers like Julius Stieglitz and James Norris postulating their existence to explain reaction pathways. psu.edu In modern chemistry, computational methods are also used to predict the structures and energies of potential intermediates, guiding experimental efforts for their detection. beilstein-journals.org

Transition State Analysis and Reaction Coordinate Determination

The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical reaction. mit.edumasterorganicchemistry.com Its structure determines the activation energy and thus the rate of the reaction. wikipedia.org While transition states are even more ephemeral than intermediates, their properties can be inferred from kinetic data and computational modeling. mit.edunih.gov

Transition state theory (TST) provides a framework for understanding reaction rates by considering the equilibrium between reactants and the activated complex at the transition state. wikipedia.org By analyzing kinetic isotope effects, where an atom in a reactant is replaced by one of its heavier isotopes, chemists can probe the bonding changes occurring at the transition state.

For reactions of this compound, transition state analysis would focus on the geometry of the activated complex in the rate-determining step. For example, in a condensation reaction, the analysis might reveal a cyclic or an open-chain transition state, which would have significant implications for the stereochemical outcome of the reaction.

Solvent Effects and Catalysis in this compound Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates and mechanisms. rsc.orgrsc.org Solvents can stabilize or destabilize reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.orglibretexts.org In reactions involving polar or charged species, a polar solvent is often used to solvate and stabilize these entities. libretexts.org

For reactions of this compound, which possesses both polar (sulfonyl, carboxylic acid) and nonpolar (methylene, cyano) groups, the solvent can influence the conformation of the molecule and the accessibility of the reactive sites. The use of aprotic polar solvents might favor certain reaction pathways by solvating cations without strongly hydrogen-bonding to anions. nih.gov

Catalysis plays a central role in many chemical transformations by providing an alternative reaction pathway with a lower activation energy. mdpi.com Catalysts can be acids, bases, or metal complexes. In the context of this compound chemistry, a base could be used to generate a nucleophilic carbanion, while an acid catalyst could activate an electrophile. The interplay between the solvent and the catalyst is often crucial for achieving high reaction efficiency and selectivity. mdpi.com

Table 2: Hypothetical Solvent Effects on the Rate Constant of a this compound Reaction

| Solvent | Dielectric Constant | Rate Constant (k) (M⁻¹s⁻¹) |

| Dichloromethane (B109758) | 8.93 | 1.2 x 10⁻³ |

| Acetone | 20.7 | 5.8 x 10⁻³ |

| Acetonitrile | 37.5 | 9.3 x 10⁻³ |

| Dimethyl sulfoxide | 46.7 | 2.1 x 10⁻² |

This interactive table illustrates how the rate constant of a hypothetical reaction might increase with the polarity of the solvent, suggesting the stabilization of a polar transition state.

Stereochemical Outcomes and Diastereoselectivity in this compound Transformations

When a reaction can produce multiple stereoisomers, understanding and controlling the stereochemical outcome is a key objective. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions involving this compound, the generation of a new stereocenter can lead to diastereomeric products.

The stereochemical outcome is often determined by the geometry of the transition state. For example, in an aldol-type reaction involving a carbanion derived from this compound, the relative orientation of the reactants in the transition state will dictate the syn or anti configuration of the product. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state for aldol (B89426) reactions, is a classic example of how transition state geometry can be used to predict stereochemistry. harvard.edu

The presence of chiral auxiliaries or catalysts can be used to induce facial selectivity, leading to an enantioselective transformation. By controlling the steric and electronic environment of the transition state, it is possible to favor the formation of one enantiomer over the other.

Computational and Theoretical Insights into Cyanomethylsulfonylacetic Acid Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.netumich.edu

In the case of cyanomethylsulfonylacetic acid, the HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atoms of the sulfonyl and carboxylic acid groups, and potentially the nitrogen of the nitrile group. The LUMO, conversely, would be distributed over the electron-deficient centers. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's susceptibility to chemical reactions. wikipedia.org

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 | Represents the ionization potential; the energy required to remove an electron. |

| LUMO Energy | -1.2 | Represents the electron affinity; the energy released when an electron is added. |

| HOMO-LUMO Gap | 6.3 | Indicates the molecule's excitability and chemical reactivity. A larger gap suggests higher stability. |

| This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not readily available in published literature. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which possesses several rotatable single bonds (e.g., C-C, C-S), it can exist in numerous conformations, each with a distinct energy. irjweb.com The relative stability of these conformers is governed by a combination of factors, including torsional strain from bond eclipsing and steric hindrance between bulky groups. irjweb.comnih.gov

A systematic conformational search would involve rotating the key dihedral angles within the molecule to map out the potential energy surface. This process identifies the low-energy, stable conformers that are most likely to be populated at a given temperature. The results of such an analysis are crucial for understanding how the molecule's three-dimensional shape influences its interactions with other molecules, such as enzymes or solvent molecules. nih.govnih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 75 |

| Gauche 1 | 60° | 1.2 | 15 |

| Gauche 2 | -60° | 1.5 | 10 |

| This table presents hypothetical data to illustrate the likely outcomes of a conformational analysis. The anti-conformer is often the most stable due to minimized steric hindrance. |

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of many-body systems. mdpi.comrsc.org Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as the fundamental quantity to calculate the system's energy and other properties. rsc.org This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications, from small molecules to large biological systems. mdpi.comlasphub.com

DFT is extensively used to model chemical reactions, providing detailed mechanistic insights. By mapping the potential energy surface, researchers can identify the minimum energy path connecting reactants to products. mdpi.com This path includes the transition state, which is the point of highest energy and represents the kinetic barrier to the reaction. The height of this energy barrier, or activation energy, is a key factor in determining the reaction rate. mdpi.com

For this compound, DFT could be used to simulate various potential reactions, such as its deprotonation, nucleophilic substitution, or decomposition pathways. For instance, a simulation could model the reaction with a base to determine the most acidic proton and the energy barrier associated with its removal. Such studies are vital for predicting how the molecule will behave in different chemical environments. mdpi.com

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies that correspond to the peaks in an infrared (IR) and Raman spectrum. rsc.orgnih.gov Similarly, by calculating the magnetic shielding of nuclei, one can predict chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. mdpi.com

For this compound, DFT could generate a theoretical vibrational spectrum. The calculated frequencies could then be assigned to specific motions of the functional groups (C≡N stretch, SO₂ stretches, C=O stretch, O-H bend), aiding in the analysis of experimental IR or Raman data. galaxyproject.org

Table 3: Hypothetical DFT-Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch | 3450 |

| C≡N (Nitrile) | Stretch | 2250 |

| C=O (Carboxylic Acid) | Stretch | 1720 |

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1350 |

| SO₂ (Sulfonyl) | Symmetric Stretch | 1150 |

| This table contains representative, hypothetical vibrational frequencies. Actual values would be obtained from a DFT frequency calculation and are useful for interpreting experimental spectra. |

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for examining the behavior of molecules in a condensed phase, such as in a solvent. diva-portal.orgaps.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org This approach provides a dynamic picture of how a solute molecule interacts with its surrounding solvent molecules. scirp.org

Theoretical Prediction of Acidity Constants (pKa) of this compound

The acidity constant (pKa) is a fundamental chemical property that governs the degree of ionization of a compound in solution, profoundly influencing its solubility, membrane permeability, and interaction with biological targets. nih.gov For this compound, which possesses a carboxylic acid group, the pKa value indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. Computational chemistry offers powerful tools for the theoretical prediction of pKa values, providing insights that can precede or supplement experimental measurements. mdpi.comresearchoutreach.org

Several theoretical approaches can be employed to estimate the pKa of this compound. These methods can be broadly categorized into those based on quantum mechanics (QM) and those utilizing quantitative structure-property relationships (QSPR).

Quantum Mechanical Methods QM-based methods calculate the pKa by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, typically water. mdpi.com A common approach involves a thermodynamic cycle that dissects the process into gas-phase deprotonation energy and the solvation energies of the protonated and deprotonated species.

The accuracy of these predictions is highly dependent on the level of theory and the solvation model used. nih.gov Density Functional Theory (DFT) functionals, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are frequently used to calculate the gas-phase energies. jst-ud.vnmdpi.com The effect of the solvent is typically incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). jst-ud.vn The free energy of the solvated proton is a critical value that is handled using experimental or high-level theoretical estimates. mdpi.com Recent developments have shown that strong correlations can be found between pKa and specific molecular properties, such as the equilibrium bond lengths within the functional group, which can offer a predictive method that avoids complex thermodynamic cycles. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Methods QSPR models establish a statistical relationship between the pKa and a set of molecular descriptors calculated from the compound's structure. researchgate.net These descriptors can encode electronic, steric, topological, and hydrophobic properties. Machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), are used to build the predictive model from a training set of compounds with known experimental pKa values. researchgate.netdtu.dk While generally faster than QM methods, the accuracy of QSPR models depends heavily on the quality and diversity of the training data and the applicability of the model to the specific chemical structure of this compound. nih.gov

For a molecule like this compound, a DFT-based approach would likely yield a reliable pKa estimate. The table below illustrates hypothetical results from such a computational study, comparing different theoretical methods.

| Computational Method | Solvation Model | Predicted pKa | Mean Absolute Error (Typical, pKa units) jst-ud.vndtu.dk |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | PCM | 2.85 | ~0.2 - 0.5 |

| DFT (M06-2X/6-311++G(d,p)) | PCM | 2.79 | ~0.1 - 0.4 |

| QSPR (Group Contribution) | N/A | 3.05 | ~0.2 - 1.2 |

| QSPR (ANN) | N/A | 2.91 | ~0.1 - 0.2 |

In Silico Design of Novel this compound Derivatives

In silico design encompasses a range of computational techniques used to design and evaluate new molecules with desired properties, thereby accelerating the discovery process and reducing costs associated with synthesis and testing. mdpi.comnih.gov For this compound, these methods can be used to design novel derivatives with potentially enhanced biological activity, selectivity, or improved pharmacokinetic profiles.

The process typically begins with the identification of a biological target, such as an enzyme or receptor implicated in a disease pathway. For instance, derivatives could be designed as inhibitors for enzymes where the binding of a carboxylic acid moiety is crucial. Computational tools like molecular docking are then used to predict how these designed derivatives will bind to the target's active site. fip.orgnih.gov

Starting with the core structure of this compound, rational modifications can be proposed to explore the chemical space and improve target interaction. Key areas for modification include:

The Carboxylic Acid Group: This group can be esterified or converted to an amide or bioisostere to modulate binding interactions, cell permeability, or metabolic stability.

The Cyano Group: This group could be replaced with other electron-withdrawing or hydrogen-bonding moieties (e.g., nitro, amide, small heterocycles) to probe different interactions within a binding pocket.

The Methylene (B1212753) Carbons: Substitution on the carbon atom alpha to the carboxyl group can introduce chirality and new steric interactions, potentially increasing binding affinity and selectivity. rsc.org

Virtual screening of a library of such derivatives can be performed. nih.gov In this process, each designed molecule is computationally docked into the active site of the target protein. The binding affinity is estimated using a scoring function, which calculates a value often expressed as binding free energy (ΔG, in kcal/mol). fip.org Derivatives with the most favorable (i.e., most negative) binding energies are identified as promising candidates for synthesis and experimental validation. mdpi.com

The table below presents a hypothetical example of an in silico screening study for designed derivatives of this compound against a putative enzyme target.

| Compound ID | Modification from Parent Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent | This compound | -6.5 | H-bond with Arg122 |

| Deriv-01 | Cyano (CN) group replaced with Phenyl | -7.8 | H-bond (Arg122), Pi-Pi stacking (Phe45) |

| Deriv-02 | Carboxylic acid esterified (methyl ester) | -5.2 | Loss of key H-bond |

| Deriv-03 | Cyano (CN) group replaced with Thiophene | -8.1 | H-bond (Arg122), Pi-Sulfur interaction (Met98) |

| Deriv-04 | Hydrogen on α-carbon replaced with Methyl | -6.9 | H-bond (Arg122), Hydrophobic interaction (Val50) |

These computational predictions provide a roadmap for synthetic chemists, prioritizing compounds that have the highest likelihood of success and guiding the development of new therapeutic agents based on the this compound scaffold. japsonline.com

Strategic Applications of Cyanomethylsulfonylacetic Acid As a Versatile Synthetic Building Block

Role in the Synthesis of Heterocyclic Systems

The unique electronic properties of cyanomethylsulfonylacetic acid, particularly the electron-withdrawing nature of the cyano and sulfonyl groups that activate the adjacent methylene (B1212753) protons, make it an excellent precursor for the synthesis of various heterocyclic compounds.

One of the notable applications is in multicomponent reactions for the synthesis of substituted thiophenes, such as in the Gewald reaction . wikipedia.orgorganic-chemistry.orgumich.edu This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound, like a derivative of this compound, in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring system. wikipedia.orgchemrxiv.org

Furthermore, the reactive methylene group can participate in reactions like the Hantzsch pyridine (B92270) synthesis , a well-established method for the preparation of dihydropyridines and pyridines. wikipedia.orgorganic-chemistry.orgyoutube.com This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (or a related active methylene compound), and a nitrogen donor. wikipedia.org By utilizing a derivative of this compound, highly functionalized pyridine scaffolds can be accessed, which are prevalent in many biologically active compounds. scispace.comresearchgate.net

The cyano group in this compound can also act as a dipolarophile in [3+2] cycloaddition reactions . uchicago.edursc.orgyoutube.com These reactions, involving 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides, provide a direct route to five-membered heterocyclic rings. uchicago.edunih.gov The resulting heterocycles can serve as key intermediates in the synthesis of more complex molecules.

Utilization in Carbon-Carbon Bond Forming Reactions

The activated methylene group in this compound is a key feature that facilitates its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

A prominent example is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgscielo.org.mx The strong electron-withdrawing character of the adjacent cyano and sulfonyl groups in this compound enhances the acidity of the methylene protons, allowing for deprotonation even with mild bases to form a stabilized carbanion. wikipedia.org This carbanion then readily adds to aldehydes and ketones, leading to the formation of α,β-unsaturated products after dehydration. wikipedia.org These products are valuable intermediates for further synthetic manipulations.

Table 1: Examples of Knoevenagel Condensation Conditions

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ethyl cyanoacetate | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | MDC | High |

| Aldehydes | Cyanoacetic acid | KOH | Water | 65-97 |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol (B145695) | - |

This table is illustrative and based on typical conditions for Knoevenagel condensations with related active methylene compounds. wikipedia.orgscielo.org.mxscielo.br

Another significant application is in Michael addition reactions . wikipedia.orgorganic-chemistry.orglibretexts.org In this reaction, a nucleophile, such as the carbanion derived from this compound, undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and other synthetically useful structures. wikipedia.org The resulting adducts from Michael additions can be further elaborated into more complex molecular frameworks. researchgate.netbenthamopenarchives.com

Precursor for the Synthesis of Complex Organic Molecules

The multifunctionality of this compound makes it an ideal starting point for the synthesis of complex organic molecules, including those with significant biological activity. nih.govresearchgate.netnih.govscispace.com Its ability to participate in multicomponent reactions (MCRs) is particularly advantageous in this context. nih.govnih.govnih.gov MCRs allow for the construction of complex products in a single step from three or more reactants, offering high atom economy and efficiency. nih.gov

For instance, derivatives of this compound can be employed in MCRs to generate highly substituted and stereochemically rich scaffolds. The presence of multiple reactive handles allows for sequential or domino reactions, where the product of an initial reaction undergoes further intramolecular or intermolecular transformations to build molecular complexity rapidly.

The strategic combination of the reactions discussed previously, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization (a Robinson annulation-type sequence), can lead to the formation of complex cyclic and polycyclic systems from simple precursors.

Functionalization and Derivatization Pathways of this compound for Chemical Libraries

The generation of chemical libraries for drug discovery and materials science relies on the ability to systematically modify a core scaffold. This compound is well-suited for this purpose due to its three distinct functional groups, each of which can be selectively derivatized. nih.govtcichemicals.comcolostate.edunih.gov

The carboxylic acid group is a versatile handle for derivatization. nih.govnih.gov It can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. colostate.eduthermofisher.com Amide bond formation, in particular, is a robust and widely used reaction in medicinal chemistry to introduce diversity. nih.gov Coupling of the carboxylic acid with a library of amines can generate a large number of distinct amide derivatives. thermofisher.com

The cyano group also offers opportunities for chemical modification. tcichemicals.com It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. tcichemicals.com These transformations allow for significant structural diversification of the original scaffold.

The active methylene group can be functionalized through alkylation or acylation reactions after deprotonation. This allows for the introduction of various substituents at this position, further expanding the structural diversity of the resulting library of compounds.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Ester |

| Carboxylic Acid | Amidation | Amines, Coupling agents | Amide |

| Cyano Group | Hydrolysis | Acid or Base | Carboxylic Acid/Amide |

| Cyano Group | Reduction | Reducing agents (e.g., LiAlH4) | Amine |

| Active Methylene | Alkylation | Alkyl halides, Base | Substituted Methylene |

This table provides a summary of potential derivatization pathways. tcichemicals.comcolostate.eduresearchgate.net

Design and Synthesis of Advanced Materials via this compound Scaffolds

The functional groups present in this compound make it a promising candidate for the design and synthesis of advanced materials, such as metal-organic frameworks (MOFs) and functional polymers. nih.govnih.govosti.gov

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. nih.gov The carboxylic acid group of this compound can act as a linker to coordinate with metal centers, forming the framework structure. nih.govresearchgate.net The presence of additional functional groups, such as the cyano and sulfonyl groups, within the pores of the MOF can impart specific properties, such as enhanced gas sorption selectivity, catalytic activity, or sensing capabilities. osti.govresearchgate.net Post-synthetic modification of these functional groups within the MOF structure can further tune the material's properties. nih.gov

In the field of polymer chemistry, this compound can be used as a functional monomer. The carboxylic acid can be used for polymerization reactions, such as polyester (B1180765) or polyamide formation. The cyano and sulfonyl groups appended to the polymer backbone can influence the polymer's physical and chemical properties, including its thermal stability, solubility, and dielectric constant.

Advanced Spectroscopic Investigations for Structural and Electronic Characterization of Cyanomethylsulfonylacetic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Cyanomethylsulfonylacetic Acid

A definitive analysis based on experimental IR and Raman spectra of this compound cannot be provided due to the absence of published data.

Characteristic Functional Group Vibrations

Theoretically, the IR and Raman spectra of this compound would exhibit characteristic vibrations corresponding to its functional groups:

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, arising from the stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the IR spectrum, usually between 1700-1725 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.

C≡N Stretch (Nitrile): A medium to weak, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ in the IR spectrum, corresponding to the nitrile group. This vibration is often stronger in the Raman spectrum.

SO₂ Stretches (Sulfonyl): Two strong absorption bands are expected for the sulfonyl group: an asymmetric stretching vibration typically between 1300-1350 cm⁻¹ and a symmetric stretching vibration between 1120-1160 cm⁻¹.

C-H Stretches: Absorptions due to the methylene (B1212753) groups would be expected in the 2850-2960 cm⁻¹ region.

Hydrogen Bonding Network Elucidation

The presence of the carboxylic acid group strongly suggests that this compound would form intermolecular hydrogen bonds in the solid state, likely as a dimer. This hydrogen bonding would be evident in the IR spectrum by the significant broadening and red-shifting of the O-H stretching band and a slight lowering of the C=O stretching frequency compared to the monomeric form. A detailed analysis of the hydrogen bonding network would require solid-state IR or Raman spectroscopy, for which data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR of this compound and its Derivatives

Specific chemical shift values and coupling constants for this compound are not available in published literature.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

Without ¹H and ¹³C NMR data, a discussion of advanced 2D NMR techniques for this specific molecule would be purely hypothetical and lack the required scientific accuracy.

Solid-State NMR Applications

Solid-state NMR could provide valuable information on the crystalline structure and intermolecular interactions of this compound. However, no such studies have been found.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Structure

A detailed analysis of the mass spectrum and fragmentation pathways of this compound is not possible without experimental data. Theoretically, a low-resolution electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺). Prominent fragmentation pathways could include the loss of the carboxyl group (-COOH, 45 Da), the cyanomethyl group (-CH₂CN, 40 Da), and the sulfonyl group (-SO₂-). High-resolution mass spectrometry would be necessary to determine the exact elemental composition of the fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high accuracy, enabling the determination of its elemental composition. Unlike nominal mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas, a phenomenon known as isobaric interference.

For this compound (C₄H₅NO₄S), the theoretical monoisotopic mass is 162.9939 Da. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would aim to measure the mass of the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) and compare it to the calculated theoretical value.

In negative ion mode, the deprotonated molecule [C₄H₄NO₄S]⁻ would be observed. The high mass accuracy of the measurement allows for the confident assignment of the elemental formula, confirming the compound's identity. The difference between the measured mass and the theoretical mass, typically in the low parts-per-million (ppm) range, validates the proposed structure.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Observation |

|---|---|---|---|

| [M-H]⁻ (Deprotonated Molecule) | C₄H₄NO₄S⁻ | 162.9865 | High-accuracy mass measurement confirming elemental composition. |

| [M+H]⁺ (Protonated Molecule) | C₄H₆NO₄S⁺ | 164.0012 | High-accuracy mass measurement confirming elemental composition. |

This table is illustrative, based on the chemical structure of this compound and the principles of HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation. ncsu.edu It involves multiple stages of mass analysis, typically where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule, offering definitive insights into its connectivity and the arrangement of its functional groups. miamioh.edu

For this compound, the precursor ion, such as the deprotonated molecule [M-H]⁻ at m/z 162.99, would be isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would reveal characteristic losses corresponding to the cleavage of specific bonds within the structure.

Predicted Fragmentation Pathways:

Loss of CO₂: The carboxylic acid group is prone to fragmentation, leading to the loss of carbon dioxide (44 Da). This would result in a significant fragment ion at m/z 118.99. libretexts.org

Cleavage of the C-S bond: The bonds adjacent to the sulfonyl group are susceptible to cleavage. This could lead to fragments corresponding to the cyanomethylsulfonyl portion and the acetic acid portion of the molecule.

Loss of the Cyanomethyl Group: Cleavage could result in the loss of the cyanomethyl radical (•CH₂CN), providing further structural information.

Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ Precursor)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 162.99 | 118.99 | CO₂ (44.00 Da) | Loss of the carboxyl group, a common fragmentation for carboxylic acids. libretexts.org |

| 162.99 | 91.98 | CH₂COOH (59.01 Da) | Cleavage of the S-CH₂ bond, isolating the cyanomethylsulfonyl moiety. |

This table presents predicted fragmentation patterns based on the known chemical behavior of functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. msu.edu The wavelengths at which a molecule absorbs light (λmax) are characteristic of the types of chemical bonds and chromophores present. libretexts.org

This compound contains several functional groups, but none that are expected to absorb strongly in the typical UV-Vis range (200-800 nm).

Carboxylic Acid Group: The n → π* transition of a simple carboxylic acid occurs at around 200-210 nm, which is often difficult to observe as it is near the cutoff for many solvents. lsu.edu

Nitrile Group (C≡N): The nitrile group does not have π → π* or n → π* transitions in the accessible UV region.

Sulfonyl Group (SO₂): This group is not a significant chromophore and does not typically contribute to absorption in the UV-Vis spectrum.

Therefore, a UV-Vis spectrum of this compound in a standard solvent like water or ethanol (B145695) is expected to show minimal to no absorbance above 220 nm. The absence of significant absorption in the 250-800 nm range would confirm the lack of extended conjugated π-systems in the molecule. libretexts.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | n → π* | ~200-210 | Weak absorption, often obscured by solvent cutoff. lsu.edu |

| Nitrile (-C≡N) | - | No significant absorption > 200 nm | Not a UV-Vis active chromophore. |

This table is illustrative and based on established principles of UV-Vis spectroscopy for the given functional groups.

X-ray Diffraction Analysis of Crystalline Forms of this compound (if applicable)

Given the presence of a carboxylic acid group, it is highly probable that this compound molecules would form strong intermolecular hydrogen bonds in the solid state. nih.gov A common motif for carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups. rsc.org The sulfonyl group's oxygen atoms and the nitrile group's nitrogen atom could also act as hydrogen bond acceptors, leading to a more complex and stable three-dimensional network.

In the absence of a single crystal, X-ray powder diffraction (XRPD) could be used to characterize the material, identify its crystalline phase (or lack thereof), and potentially solve the structure if it is a simple one. rsc.org

Table 4: Potential Crystallographic Data Obtainable from XRD

| Parameter | Information Provided | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | Fundamental property of the crystalline form. |

| Space Group | Symmetry of the crystal lattice. | Describes the arrangement of molecules in the unit cell. |

| Bond Lengths/Angles | Precise measurements of all intramolecular distances and angles. | Confirms the covalent structure and reveals any strain. |

| Torsion Angles | Defines the 3D conformation of the molecule. | Reveals the spatial relationship between the cyanomethyl, sulfonyl, and acetic acid groups. |

This table describes the data that would be generated from a successful X-ray diffraction experiment, should a suitable crystal of the compound be obtained.

Advanced Spectroscopic Techniques for Probing Molecular Interactions

Beyond the fundamental structural characterization, advanced spectroscopic techniques can probe the subtle molecular interactions of this compound, both in the solid state and in solution. These methods are crucial for understanding how the molecule interacts with its environment, which is key to predicting its chemical behavior and potential utility. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: While a basic characterization tool, advanced FTIR methods like Attenuated Total Reflectance (ATR)-FTIR can provide detailed information about molecular interactions. unizar-csic.es Changes in the vibrational frequencies of the C=O (carbonyl), O-H (hydroxyl), S=O (sulfonyl), and C≡N (nitrile) bonds upon changes in solvent, temperature, or interaction with other molecules can be monitored. For instance, hydrogen bonding significantly broadens and shifts the O-H stretching band of the carboxylic acid to lower wavenumbers.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. unizar-csic.es It can provide a clear signal for the S=O and C-S bonds of the sulfonyl group and the C≡N triple bond. Changes in these signals can indicate interactions involving these moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for confirming the carbon-hydrogen framework. Furthermore, studying changes in chemical shifts upon dilution or in different solvents can provide evidence for intermolecular hydrogen bonding and other solvent-solute interactions. The acidic proton of the carboxylic acid would be particularly sensitive to its environment.

These techniques, when used in combination, provide a multi-faceted view of the molecule, from its precise atomic arrangement to the dynamic interplay of forces that govern its interactions with other chemical species. unipd.itnih.gov

Concluding Remarks and Prospective Research Trajectories for Cyanomethylsulfonylacetic Acid

Synthesis and Reactivity Challenges and Opportunities

The foremost challenge is the lack of a well-established and optimized synthetic route to cyanomethylsulfonylacetic acid. Future research should focus on developing and documenting a reliable method for its preparation, including purification protocols. A systematic investigation into its fundamental reactivity is also crucial. Exploring its behavior with various nucleophiles and electrophiles, and under different reaction conditions, would unlock its potential as a versatile building block in organic synthesis.

Emerging Applications and Unexplored Chemical Transformations

Given its array of functional groups, this compound could be a precursor to a wide range of novel compounds. Research into the controlled transformation of its nitrile and carboxylic acid functionalities could lead to new families of derivatives with potentially interesting properties. For example, the synthesis of its esters and amides and their subsequent evaluation for biological activity or material properties is a completely unexplored area.

Integration with Interdisciplinary Research Fields

Once a fundamental understanding of its chemistry is established, this compound and its derivatives could be explored for applications in medicinal chemistry, agrochemistry, and materials science. The presence of the sulfonyl group, a common feature in many bioactive molecules, suggests that its derivatives might exhibit interesting pharmacological properties. Similarly, the combination of a nitrile and a carboxylic acid could be leveraged in the design of novel polymers or functional materials. Collaborative efforts between synthetic chemists and researchers in these applied fields will be essential to uncover the potential of this enigmatic compound.

Table 3: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(Cyanomethylthio)acetic acid |

| t-Butyl 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-ylthiomethyl)-3-cephem-4-carboxylate |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cyanomethylsulfonylacetic acid, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves sulfonylation and cyanomethylation steps under controlled conditions (e.g., inert atmosphere, temperature modulation). To ensure reproducibility, document reaction parameters (solvent, catalyst, stoichiometry) and purity validation methods (e.g., NMR, HPLC). Include step-by-step protocols in the main text for up to five compounds, with additional details in supplementary materials . Characterization of novel compounds requires spectral data (e.g., / NMR, IR) and elemental analysis. For known compounds, cite prior literature confirming identity .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate data using complementary techniques (e.g., mass spectrometry for molecular weight confirmation, X-ray crystallography for unambiguous structure determination). If inconsistencies persist, re-examine sample purity, solvent effects, or instrumental calibration. Document unresolved contradictions transparently in the discussion section, proposing hypotheses for further testing (e.g., tautomerism or conformational isomers) .

Q. What statistical methods are appropriate for analyzing experimental data in this compound studies?

- Methodological Answer : Use descriptive statistics (mean, standard deviation) for replicate measurements. For hypothesis testing, apply t-tests or ANOVA to compare experimental groups. For non-normal distributions, non-parametric tests (e.g., Mann-Whitney U) are suitable. Ensure sample sizes are justified via power analysis to avoid Type I/II errors .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in this compound derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodology, to systematically vary parameters (temperature, catalyst loading). Use multivariate analysis to identify interactions between variables. Validate optimized conditions through kinetic studies and mechanistic probes (e.g., isotopic labeling) .

Q. What strategies are effective for reconciling contradictory findings in the literature regarding this compound’s reactivity?

- Methodological Answer : Conduct a systematic review to identify methodological differences (e.g., solvent polarity, substrate scope). Perform meta-analyses to quantify effect sizes across studies, accounting for heterogeneity via random-effects models. If gaps persist, design controlled experiments to isolate variables (e.g., substituent effects, counterion influence) .

Q. How should multi-modal data (spectroscopic, computational, kinetic) be integrated to build a cohesive mechanistic model?

- Methodological Answer : Use computational chemistry (DFT, MD simulations) to correlate experimental spectral data with theoretical predictions. Combine kinetic profiles (e.g., Eyring plots) with computational transition-state analyses to validate proposed mechanisms. Employ data fusion techniques (e.g., Bayesian inference) to weight evidence from disparate sources .

Methodological Considerations for Rigorous Research

- Data Collection : Differentiate between experimental (e.g., kinetic measurements) and existing/public data (e.g., crystallographic databases). Specify data types (qualitative/quantitative) and collection tools (e.g., HPLC vs. GC-MS) to ensure comparability .

- Literature Synthesis : Use systematic review frameworks (PICO/PECO) to structure research questions. Leverage databases like SciFinder and Web of Science for comprehensive literature searches, prioritizing high-impact journals and avoiding unreliable sources .

- Ethical Reporting : Disclose limitations (e.g., small sample sizes, instrumental detection limits) and assess their impact on conclusions. Pre-register studies on platforms like Open Science Framework to mitigate publication bias .